Autogramin-2 is a novel compound identified as an inhibitor of cholesterol transfer proteins, specifically targeting the GRAM domain containing 1A (GRAMD1A). This compound is part of a class of molecules known as autogramins, which have been shown to interfere with cholesterol binding to GRAMD1A's StART domain, thus inhibiting its cholesterol transfer activity. The discovery of autogramin-2 arose from a forward chemical genetic approach aimed at identifying new modulators of autophagy, highlighting its significance in cellular lipid management and autophagosome formation.
Autogramin-2 was developed through high-content phenotypic screening for small molecular modulators of autophagy. It was classified as an aminothiazole derivative, which demonstrated potent inhibitory activity against GRAMD1A with an IC50 value in the nanomolar range. The compound's stability and solubility properties made it a favorable candidate for further studies compared to its analogs .
The synthesis of autogramin-2 involves several key steps:
Autogramin-2 possesses a complex molecular structure characterized by:
Autogramin-2 participates in several key chemical reactions:
The mechanism by which autogramin-2 exerts its effects involves:
Autogramin-2 exhibits several notable physical and chemical properties:
The applications of autogramin-2 are primarily centered around its role in scientific research:
Autogramin-2 is a synthetic small-molecule compound with the systematic IUPAC name tert-butyl 2-[(4-propan-2-yloxybenzoyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate. Its molecular formula is C₂₁H₂₇N₃O₄S, corresponding to a molecular weight of 417.52 g/mol [1] [4] [8]. The compound features a benzamide-linked thiazolopyridine core modified with tert-butyl and isopropoxy groups, which contribute to its hydrophobic properties and membrane permeability. As shown in Table 1, Autogramin-2 is identified by CAS number 2375541-45-8 and is typically supplied as an off-white solid with >98% purity. It exhibits solubility in dimethyl sulfoxide (DMSO; up to 83.33 mg/mL) and ethanol [1] [8] [9].
Table 1: Chemical Identifiers of Autogramin-2
Property | Value |
---|---|
CAS Number | 2375541-45-8 |
IUPAC Name | tert-Butyl 2-[(4-propan-2-yloxybenzoyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate |
Molecular Formula | C₂₁H₂₇N₃O₄S |
Molecular Weight | 417.52 g/mol |
Synonyms | tert-Butyl 2-(4-isopropoxybenzamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate |
Solubility | DMSO (83.33 mg/mL), Ethanol (25 mg/mL) |
Autogramin-2 emerged from a 2019 forward chemical genetics study aimed at identifying novel autophagy modulators. Researchers employed high-content phenotypic screening of aminothiazole derivatives to detect compounds altering autophagic flux in mammalian cells. Target identification via affinity-based proteomics revealed GRAM domain-containing protein 1A (GRAMD1A) as its primary binding partner [5] [8] [9]. This discovery positioned Autogramin-2 as the first-in-class inhibitor of GRAM-domain mediated cholesterol transfer. Its optimization focused on enhancing selectivity for GRAMD1A over homologous proteins GRAMD1B and GRAMD1C, achieved by refining interactions with residues in the StART domain’s Ω1 and Ω2 loops [5]. The compound’s efficacy was validated through in vitro reconstitution assays and genetic knockdown studies, confirming its role in blocking early autophagosome biogenesis [5] [8].
Table 2: Key Events in Autogramin-2 Development
Year | Event | Significance |
---|---|---|
2019 | Identification via chemical screen | Discovered as autophagy inhibitor targeting GRAMD1A |
2019 | Target validation (GRAMD1A) | Confirmed via affinity proteomics and cellular assays |
2019 | Mechanistic elucidation | Linked cholesterol transport to autophagosome biogenesis |
Autogramin-2 is a potent and selective blocker of autophagosome formation, exhibiting half-maximal inhibitory concentrations (IC₅₀) of 0.27 µM under starvation-induced conditions and 0.14 µM during mTORC1 inhibition (e.g., rapamycin treatment) [1] [4] [8]. Its mechanism centers on disrupting cholesterol redistribution mediated by GRAMD1A, a cytosolic cholesterol transfer protein. During autophagy induction, GRAMD1A translocates to endoplasmic reticulum (ER)-autophagosome contact sites via phosphatidylinositol 3-phosphate (PtdIns3P) binding. There, it facilitates cholesterol enrichment at nascent phagophores, a process critical for membrane expansion and curvature. By competitively inhibiting cholesterol binding to GRAMD1A’s StART domain, Autogramin-2 depletes phagophore cholesterol content, stalling autophagosome maturation despite intact PtdIns3P synthesis and WIPI2 recruitment [5] [8].
This specificity distinguishes Autogramin-2 from pan-autophagy inhibitors like 3-methyladenine (which targets Vps34). Its effects are observed downstream of ATG5-ATG12 conjugation but upstream of LC3 lipidation, positioning it as a unique probe for studying membrane lipid dynamics in autophagy [5] [8]. Table 3 summarizes its pharmacological profile.
Table 3: Autophagy Inhibition Profile of Autogramin-2
Parameter | Value | Experimental Context |
---|---|---|
Starvation-Induced IC₅₀ | 0.27 µM | Amino acid-free medium |
mTORC1 Inhibition IC₅₀ | 0.14 µM | Rapamycin-treated cells |
Selectivity Index | >100-fold | GRAMD1A vs. GRAMD1B/1C |
Downstream Effects | Phagophore arrest | Blocks ATG5/LC3 puncta formation |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: